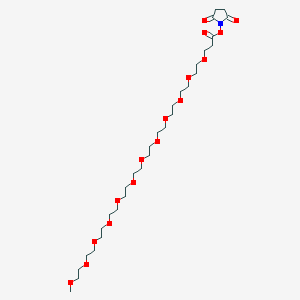

m-PEG12-NHS ester

CAS No.: 174569-25-6; 2207596-93-6; 756525-94-7

Cat. No.: VC6315110

Molecular Formula: C30H55NO16

Molecular Weight: 685.761

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174569-25-6; 2207596-93-6; 756525-94-7 |

|---|---|

| Molecular Formula | C30H55NO16 |

| Molecular Weight | 685.761 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 |

| Standard InChI Key | ZMXRHHJWXLKMTL-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

m-PEG12-NHS ester consists of a 12-unit polyethylene glycol chain (PEG12) capped with a methyl group at one terminus and an NHS ester at the other. The molecular formula is C₃₀H₅₅NO₁₆, with a molecular weight of 685.76 g/mol . The NHS ester group facilitates reaction with primary amines (-NH₂), forming stable amide bonds, while the PEG spacer confers hydrophilicity and flexibility .

Key Physicochemical Parameters

The compound exists as a solid at room temperature and requires storage under inert gas at temperatures below 0°C to prevent hydrolysis of the NHS ester . Its solubility in aqueous media is significantly enhanced by the PEG12 chain, which reduces aggregation and improves biocompatibility .

| Property | Value | Source |

|---|---|---|

| CAS Number | 756525-94-7 | |

| Molecular Formula | C₃₀H₅₅NO₁₆ | |

| Molecular Weight | 685.76 g/mol | |

| Storage Conditions | <0°C under inert gas | |

| Functional Groups | NHS ester, PEG12, methyl |

Synthesis and Characterization

Synthetic Pathways

m-PEG12-NHS ester is synthesized through a multi-step process:

-

PEG Activation: A methyl-PEG12-alcohol undergoes activation with N-hydroxysuccinimide in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide), forming the NHS ester .

-

Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .

Analytical Characterization

Quality control involves:

-

Nuclear Magnetic Resonance (NMR): Confirms the integrity of the PEG chain and NHS ester .

-

Mass Spectrometry (MS): Validates molecular weight (observed m/z: 685.352) .

-

High-Performance Liquid Chromatography (HPLC): Ensures purity and absence of hydrolyzed byproducts .

Applications in Bioconjugation and Drug Delivery

Protein PEGylation

The NHS ester reacts selectively with lysine residues on proteins, enabling PEGylation to:

-

Enhance Pharmacokinetics: Prolongs serum half-life by reducing renal clearance .

-

Reduce Immunogenicity: Masks antigenic epitopes, critical for therapeutic proteins like interferons .

Case Study: PEGylation of asparaginase with m-PEG12-NHS ester increased its circulation time by 4-fold in murine models .

Surface Modification

m-PEG12-NHS ester is used to functionalize nanoparticles and biosensors:

-

Nanoparticle Stabilization: PEGylated gold nanoparticles show improved colloidal stability in physiological buffers .

-

Biosensor Coating: Reduces nonspecific binding on microarray surfaces, enhancing signal-to-noise ratios .

Antibody-Drug Conjugates (ADCs)

The reagent links cytotoxic payloads to monoclonal antibodies via amine groups:

-

Controlled Drug Release: The PEG spacer allows gradual cleavage in target tissues, minimizing systemic toxicity .

Comparative Analysis with Similar PEGylation Reagents

Table 2: Comparison of PEG-NHS Esters

| Reagent | PEG Units | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| m-PEG4-NHS ester | 4 | 294.3 | Short spacer, high reactivity |

| m-PEG12-NHS ester | 12 | 685.8 | Balanced solubility/stability |

| Mal-amido-PEG12-NHS | 12 | ~660 | Dual maleimide/NHS reactivity |

| m-PEG24-NHS ester | 24 | 1,156 | Maximized steric shielding |

m-PEG12-NHS ester strikes an optimal balance between spacer length and molecular weight, making it preferable for applications requiring moderate steric shielding without compromising reaction kinetics .

Future Perspectives and Research Directions

Targeted Drug Delivery

Functionalizing m-PEG12-NHS ester with targeting ligands (e.g., folate, peptides) could enable tumor-specific drug delivery, reducing off-target effects .

Biocompatible Materials

Incorporating the reagent into hydrogels or scaffolds may enhance biocompatibility for tissue engineering applications .

Advanced Characterization Techniques

Developing real-time MS monitoring during PEGylation could optimize reaction conditions and yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume